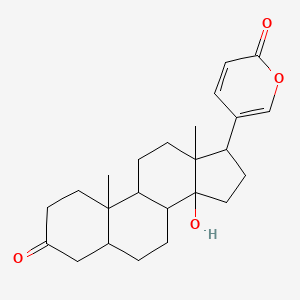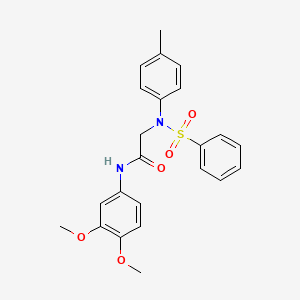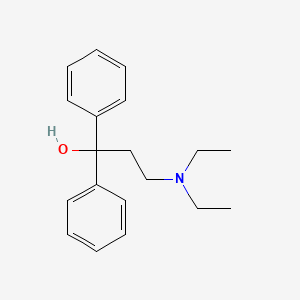
1,3-Dicyanoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyanoguanidine is a versatile organic compound with the molecular formula C3H4N4. It is a derivative of guanidine and contains two cyano groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
1,3-Dicyanoguanidine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with cyanogen bromide using dimethylformamide (DMF) as a solvent . Another method involves the reaction of 1,3-dicyano-2-methylisothiourea or dimethyl N-cyanodithioimidocarbonate with cyanamide . These reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to achieve high yields.
Analyse Des Réactions Chimiques
1,3-Dicyanoguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with metal ions to form complexes, such as those with cobalt (II) and copper (II) nitrates . Common reagents used in these reactions include nitrates, cyanamides, and other metal salts. The major products formed from these reactions are often metal complexes with unique properties, such as enhanced stability and specific biological activities .
Applications De Recherche Scientifique
1,3-Dicyanoguanidine has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other guanidine derivatives and as a ligand in coordination chemistry . In biology, it has been studied for its potential antimicrobial properties and its ability to form stable complexes with metal ions . In medicine, it is investigated for its potential use in drug development and as a therapeutic agent. Industrially, it is used in the production of flame retardants, fertilizers, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 1,3-dicyanoguanidine involves its ability to form stable complexes with metal ions. This interaction is facilitated by the presence of cyano groups, which can coordinate with metal ions to form chelates . These complexes can exhibit unique properties, such as enhanced stability and specific biological activities. The molecular targets and pathways involved in these interactions are often related to the metal ions’ coordination chemistry and the resulting changes in the electronic structure of the complexes .
Comparaison Avec Des Composés Similaires
1,3-Dicyanoguanidine can be compared with other similar compounds, such as cyanoguanidine and tricyanoguanidineIt is commonly used in the production of melamine and as a curing agent for epoxy resins . Tricyanoguanidine, on the other hand, contains three cyano groups and is used in the synthesis of more complex guanidine derivatives . The uniqueness of this compound lies in its ability to form stable complexes with metal ions and its versatility in various applications.
Propriétés
Numéro CAS |
2133-83-7 |
|---|---|
Formule moléculaire |
C3H3N5 |
Poids moléculaire |
109.09 g/mol |
Nom IUPAC |
1,2-dicyanoguanidine |
InChI |
InChI=1S/C3H3N5/c4-1-7-3(6)8-2-5/h(H3,6,7,8) |
Clé InChI |
CXCSZVYZVSDARW-UHFFFAOYSA-N |
SMILES canonique |
C(#N)NC(=NC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



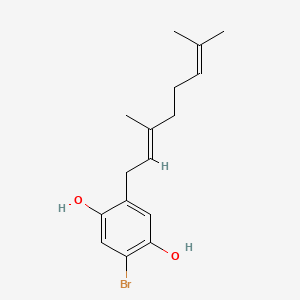
![6-[2-(3,4-Dichlorophenyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B14159684.png)
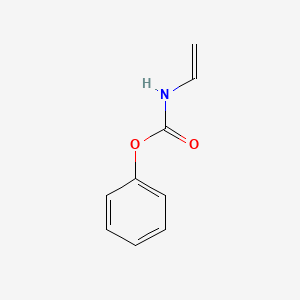
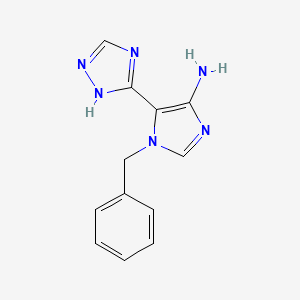
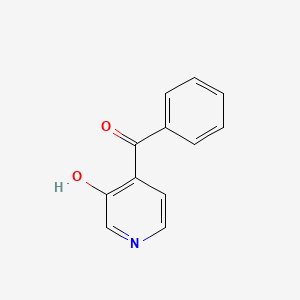
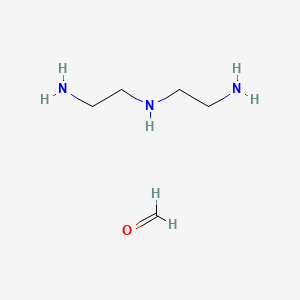

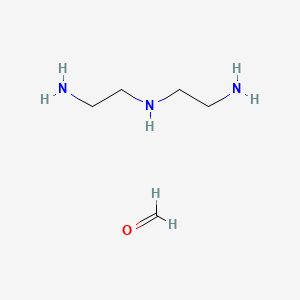
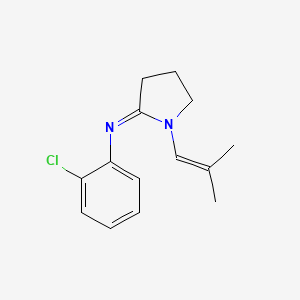
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
